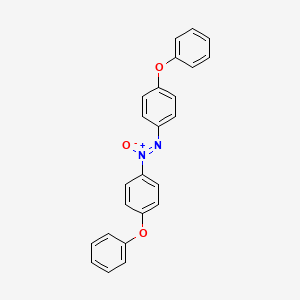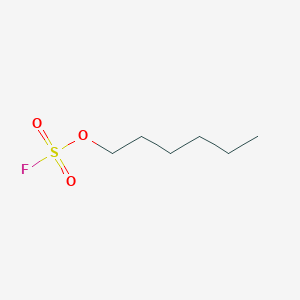
Dicarbon phosphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicarbon phosphide, with the chemical formula C₂P, is a compound that consists of two carbon atoms and one phosphorus atomThe compound has a molecular weight of 54.9952 and is identified by the CAS Registry Number 12602-39-0 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dicarbon phosphide can be synthesized through various methods. One common approach involves the reaction of phosphine (PH₃) with methane (CH₄) in electron-irradiated interstellar ice analogues . This method demonstrates the formation of phosphorus-carbon bonds, which are crucial for the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound typically involves high-temperature reduction of metal compounds together with phosphate. This method requires temperatures around 200°C and involves solid-liquid reactions . Another approach includes the use of phosphite, hypophosphite, or phosphine for reduction at lower temperatures, leading to smaller and more active phosphide particles .
Analyse Des Réactions Chimiques
Types of Reactions: Dicarbon phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions often involve reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield phosphorus oxides, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
Dicarbon phosphide has a wide range of scientific research applications:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: this compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of dicarbon phosphide involves its interaction with molecular targets and pathways. The compound can form stable complexes with metals and other elements, influencing various chemical and biological processes. Its unique electronic properties make it suitable for applications in catalysis and material science .
Comparaison Avec Des Composés Similaires
Phosphine (PH₃): A simple phosphorus hydride with different reactivity and applications.
Phosphorus Nitride (PN): Contains both phosphorus and nitrogen, with distinct chemical properties.
Carbon Phosphide (CP): Similar to dicarbon phosphide but with different carbon-phosphorus bonding.
Uniqueness: this compound stands out due to its unique combination of carbon and phosphorus atoms, leading to distinct electronic and chemical properties. Its ability to form stable complexes and participate in various reactions makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
12602-39-0 |
|---|---|
Formule moléculaire |
C2H3P |
Poids moléculaire |
58.02 g/mol |
Nom IUPAC |
ethynylphosphane |
InChI |
InChI=1S/C2H3P/c1-2-3/h1H,3H2 |
Clé InChI |
LQEQXNYQQIBNEM-UHFFFAOYSA-N |
SMILES canonique |
C#CP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


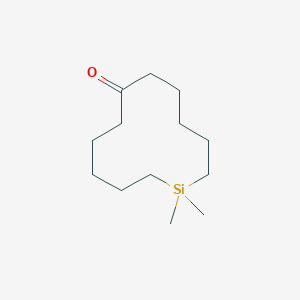



![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)
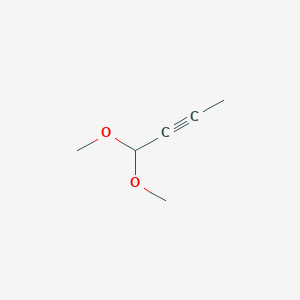
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
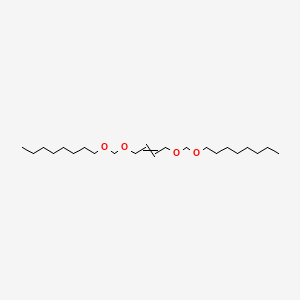
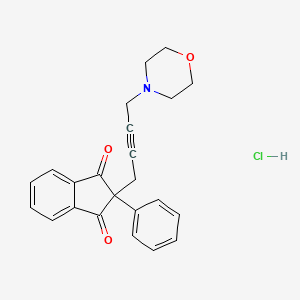
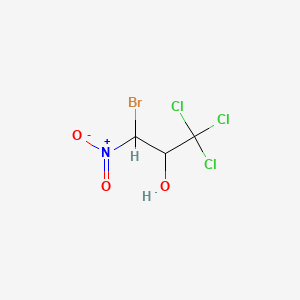
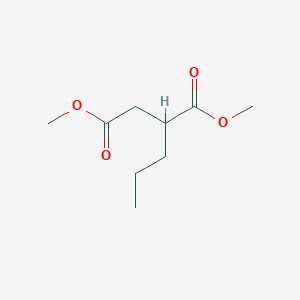
![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
